molecular formula C17H25N3O4 B5437453 N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide

N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide

Cat. No. B5437453
M. Wt: 335.4 g/mol
InChI Key: CBYOJTGCUFSGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide, also known as HOMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. HOMPA is a piperazine derivative that has been synthesized using a multi-step process involving the reaction of various chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, reduce inflammation in various tissues, and induce apoptosis in cancer cells. This compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide in lab experiments is its potential anti-cancer properties. This compound may be useful in studying the mechanisms of cancer cell growth and proliferation and in developing new treatments for cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to minimize toxicity.

Future Directions

There are several future directions for research on N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide. One direction is to further investigate the mechanism of action of this compound and its potential applications in cancer research. Another direction is to explore the potential use of this compound in other areas of biomedical research, such as inflammation and oxidative stress. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize toxicity.

Synthesis Methods

The synthesis of N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide involves a multi-step process that includes the reaction of 2-methoxybenzylamine with ethyl chloroacetate to form N-(2-methoxybenzyl)-N-ethylglycine ethyl ester. This intermediate compound is then reacted with piperazine to form N-(2-methoxybenzyl)-N-ethylglycine piperazinylamide. The final step involves the reaction of the piperazinylamide with formaldehyde and methylamine to form this compound.

Scientific Research Applications

N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been shown to have potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-19(9-10-21)16(22)11-14-17(23)18-7-8-20(14)12-13-5-3-4-6-15(13)24-2/h3-6,14,21H,7-12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYOJTGCUFSGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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